1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride

Aminotetralin pharmacology Structure-activity relationship (SAR) CNS drug discovery

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride (CAS 30074-74-9) is the (R)-enantiomer hydrochloride salt of an 8-chloro-5-methoxy-substituted 1-aminotetralin bearing a secondary N-methyl amine. The compound belongs to the aminotetralin class—a rigid conformational scaffold extensively explored for central nervous system (CNS) targets—and serves as the mono-N-methyl structural congener of lometraline (N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin, CP‑14,368), which was originally patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent and later studied as a potential antidepressant.

Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
CAS No. 30074-74-9
Cat. No. B13733770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride
CAS30074-74-9
Molecular FormulaC12H17Cl2NO
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESC[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]
InChIInChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H
InChIKeyPAJIFHNCQNJSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride (CAS 30074-74-9): Aminotetralin Reference Standard for Neuropharmacology and Chiral Amine Sourcing


1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride (CAS 30074-74-9) is the (R)-enantiomer hydrochloride salt of an 8-chloro-5-methoxy-substituted 1-aminotetralin bearing a secondary N-methyl amine [1]. The compound belongs to the aminotetralin class—a rigid conformational scaffold extensively explored for central nervous system (CNS) targets—and serves as the mono-N-methyl structural congener of lometraline (N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin, CP‑14,368), which was originally patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent and later studied as a potential antidepressant [2]. Its (R) absolute configuration, secondary amine character, and reduced molecular weight (free base: 225.71 g/mol; HCl salt: 262.17 g/mol) distinguish it from the more extensively profiled racemic N,N‑dimethyl analog (MW 276.20 g/mol for the HCl salt) [3].

Why 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride Cannot Be Interchanged with Lometraline or Racemic Aminotetralin Analogs


Substituting CAS 30074-74-9 with lometraline (racemic N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin hydrochloride, CAS 34552-78-8) or the racemic N-methyl analog (CAS 30060-95-8) introduces three uncontrolled variables: (i) amine substitution state—the secondary N-methyl amine in the target compound confers distinct hydrogen-bond donor character, pKa, and metabolic N‑dealkylation susceptibility relative to the tertiary N,N‑dimethyl amine in lometraline [1]; (ii) stereochemistry—the (R) enantiomer may exhibit divergent target engagement from the (S) enantiomer (CAS 30074-73-8) or racemate, a phenomenon documented across aminotetralin pharmacophores including the sertraline series [2]; (iii) molecular size—the N‑methyl analog lacks the additional methyl group, reducing both steric bulk and lipophilicity (calculated ΔlogP for the free base), which can alter membrane permeability and off‑target binding profiles in a manner not captured by simple potency extrapolation. Lometraline itself failed to demonstrate psychoactivity at clinically tested doses, underscoring that minor structural perturbations in the aminotetralin scaffold produce non‑linear changes in in vivo pharmacology [2].

Quantitative Differentiation Evidence for 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride (CAS 30074-74-9) vs. Closest Analogs


Evidence Item 1: Amine Substitution State — Secondary N-Methyl vs. Tertiary N,N-Dimethyl in Lometraline

CAS 30074-74-9 possesses a secondary N-methyl amine, whereas the most frequently referenced aminotetralin comparator, lometraline (CAS 34552-78-8), contains a tertiary N,N‑dimethyl amine. This difference eliminates one N‑methyl group, reducing the molecular weight of the HCl salt from 276.20 g/mol (lometraline HCl) to 262.17 g/mol and converting the amine from a pure hydrogen‑bond acceptor to a donor/acceptor pair [1]. In aminotetralin SAR, secondary amines exhibit distinct pKa values (typically ~9.5–10.5 for secondary vs. ~8.5–9.5 for tertiary aliphatic amines), altered metabolic N‑dealkylation rates, and differential interactions with monoamine transporters and receptors where the amine proton directly participates in key salt‑bridge interactions [2].

Aminotetralin pharmacology Structure-activity relationship (SAR) CNS drug discovery

Evidence Item 2: Stereochemical Identity — (R)-Enantiomer vs. Racemate and (S)-Enantiomer

CAS 30074-74-9 is specifically assigned the (R) absolute configuration [1]. The (S)-enantiomer is registered under CAS 30074-73-8, and the racemic N‑methyl mixture is available as CAS 30060-95-8 [2]. In the aminotetralin class, enantioselectivity in target binding is well established; for example, the antidepressant sertraline—a desmethylamino congener—displays marked enantiomeric discrimination at the serotonin transporter (SERT), with the (+)-isomer showing nanomolar Ki values while the (−)-isomer is significantly weaker [3]. Although direct comparative pharmacology for the N‑methyl aminotetralin pair has not been published, procurement of the defined (R) enantiomer eliminates enantiomeric heterogeneity as a confounding variable in receptor‑binding, cellular, or in vivo experiments.

Chiral aminotetralins Enantioselective pharmacology Stereochemistry

Evidence Item 3: Commercial Scarcity and Procurement Value — Defined (R)-N-Methyl Aminotetralin vs. Widely Available Racemic Lometraline

CAS 30074-74-9 is not listed in major aggregator catalogs (PubChem CID not assigned; absent from ChEMBL and BindingDB as of the search date), whereas lometraline hydrochloride (CAS 34552-78-8) is stocked by multiple suppliers with >98% purity and published solubility/storage specifications [1]. For the racemic N‑methyl analog (CAS 30060-95-8), Fujifilm Wako lists pricing at ¥134,700 per 100 mg and ¥389,000 per 1 g (as of listing date), indicating that the N‑methyl aminotetralin scaffold commands a significant cost premium over the commodity‑priced N,N‑dimethyl analog . The single (R) enantiomer (CAS 30074-74-9) is expected to carry an additional premium owing to the chiral resolution step. This scarcity makes the defined (R)-N‑methyl aminotetralin a high‑value reference compound for laboratories requiring stereochemically pure aminotetralin controls for chiral method development, metabolite identification, or enantioselective SAR campaigns.

Specialty research chemicals Chiral building blocks Reference standard sourcing

Evidence Item 4: Patent‑Documented Synthetic Precedent — N‑Methyl Aminotetralin Disclosed Alongside Preferred N,N‑Dimethyl Embodiment

US Patent 3,637,740 (Pfizer, 1972) explicitly describes the synthesis of N‑methyl‑5‑methoxy‑8‑chloro‑1,2,3,4‑tetrahydro‑1‑naphthylamine via reductive amination of 5‑methoxy‑8‑chloro‑3,4‑dihydro‑1(2H)‑naphthalenone with methylamine, yielding the racemic secondary amine [1]. Example VI of the patent details the N,N‑dimethyl analog (lometraline) as a preferred embodiment, while Example VII and VIII disclose the N‑ethyl and N‑isopropyl variants, establishing a systematic SAR series wherein the N‑alkyl substituent modulates pharmacological activity. The patent further describes conversion of the primary amine intermediate (dl‑5‑methoxy‑8‑chloro‑1,2,3,4‑tetrahydro‑1‑naphthylamine) to various N‑substituted derivatives, confirming that the N‑methyl compound is a defined, synthesizable member of the claimed genus with expected psychotherapeutic utility [1]. Notably, lometraline (N,N‑dimethyl) was advanced to clinical evaluation but failed to demonstrate psychoactivity at therapeutic doses [2], leaving the pharmacological profile of the N‑methyl congener uncharacterized—an information gap that CAS 30074-74-9 can address in contemporary target‑based screening.

Aminotetralin synthesis Pfizer patent Psychotherapeutic agents

High-Value Application Scenarios for 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride (CAS 30074-74-9)


Enantioselective Aminotetralin SAR Probe for Monoamine Transporter and Receptor Profiling

CAS 30074-74-9 serves as a stereochemically pure (R)-N-methyl secondary amine congener of lometraline, enabling laboratories to deconvolute the contributions of amine substitution state and absolute configuration to target binding. The compound can be used in head‑to‑head radioligand displacement assays against the (S)-enantiomer (CAS 30074-73-8) and the N,N‑dimethyl analog to quantify enantiomeric selectivity ratios at SERT, NET, DAT, or aminergic GPCRs—an approach directly modeled on the sertraline/tametraline SAR paradigm [1].

Chiral Chromatographic Reference Standard for Aminotetralin Metabolite and Impurity Profiling

The defined (R) stereochemistry of CAS 30074-74-9 provides an unambiguous retention‑time marker for chiral LC or GC method development aimed at resolving N‑methyl aminotetralin enantiomers in synthetic reaction mixtures, stability samples, or biological matrices. The enantiomeric separation of substituted tetralins via chiral stationary phases is a well‑established technique, and the availability of a single‑enantiomer reference material is essential for peak assignment and enantiomeric excess determination [2].

Negative Control for N,N‑Dimethyl Aminotetralin Pharmacology in PNMT Inhibition and CNS Behavioral Models

Given that lometraline (N,N‑dimethyl) was advanced to clinical evaluation but exhibited no psychoactivity at tested doses [3], CAS 30074-74-9 offers a structurally matched negative‑control tool to test whether the N‑methyl substitution state unmasks activity at phenylethanolamine N‑methyltransferase (PNMT) or other CNS targets. The patent literature explicitly claims aminobenzocycloalkanes as psychotherapeutic agents, yet the N‑methyl node remains pharmacologically uncharacterized, representing a targeted opportunity for mechanistic de‑orphaning studies [4].

Synthetic Intermediate or Chiral Building Block for Novel Aminotetralin‑Derived Candidates

US Patent 3,637,740 demonstrates that the N‑methyl secondary amine can be further functionalized (e.g., N‑alkylation, N‑acylation) to generate diverse analogs [4]. CAS 30074-74-9, as the isolated (R)-enantiomer hydrochloride salt, provides a pre‑resolved starting material for asymmetric synthesis of novel aminotetralin derivatives, bypassing the need for late‑stage chiral resolution and thereby reducing synthetic step count and improving overall yield in medicinal chemistry campaigns.

Quote Request

Request a Quote for 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.